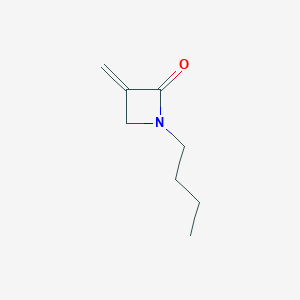

2-Azetidinone, 1-butyl-3-methylene-

Description

Contextualization of Four-Membered Heterocycles in Contemporary Organic Synthesis

Four-membered heterocycles, such as azetidines, oxetanes, and thietanes, are cyclic compounds containing one or more heteroatoms (typically nitrogen, oxygen, or sulfur) within a four-membered ring. numberanalytics.com These structures have garnered significant interest in contemporary organic synthesis due to their unique chemical properties and biological activities. numberanalytics.comrsc.org The inherent ring strain in these molecules, a consequence of their constrained bond angles, makes them valuable as synthetic intermediates for creating more complex molecular architectures. nih.govelsevier.com This strain facilitates a variety of chemical transformations, including ring-opening, expansion, and contraction reactions. rsc.org

Despite the synthetic challenges posed by their strained nature, advancements in chemical synthesis have made these heterocycles more accessible. nih.gov Their incorporation into larger molecules can impart desirable characteristics, such as increased metabolic stability and controlled lipophilicity, which are advantageous in the development of therapeutic agents. nih.gov Consequently, four-membered heterocycles serve as crucial building blocks in medicinal chemistry and materials science. numberanalytics.com

Significance of the 2-Azetidinone (β-Lactam) Core Structure in Chemical Research

The 2-azetidinone, or β-lactam, is a four-membered heterocyclic ring containing a nitrogen atom and a carbonyl group at the second position. globalresearchonline.net This structural motif is of paramount importance in chemical research, primarily due to its presence as the core component in a wide array of clinically significant antibiotics, including penicillins and cephalosporins. globalresearchonline.netbhu.ac.in The biological activity of these antibiotics is attributed to the reactivity of the strained β-lactam ring, which can acylate and inactivate bacterial enzymes essential for cell wall synthesis. globalresearchonline.netnih.gov

Beyond their well-established antibacterial properties, 2-azetidinone derivatives have been investigated for a diverse range of pharmacological activities. researchgate.netmdpi.com These include potential applications as antifungal, antitubercular, anti-inflammatory, antitumor, and antiviral agents. researchgate.netmdpi.comnih.gov Furthermore, certain β-lactams have demonstrated utility as inhibitors of various enzymes, such as cholesterol absorption inhibitors and proteases, highlighting the versatility of this scaffold in medicinal chemistry. nih.govresearchgate.net The 2-azetidinone ring also serves as a valuable synthon, a building block used in the synthesis of other complex organic molecules. nih.gov

Structural Characteristics of Monocyclic Azetidinones and Related Nomenclature

Monocyclic azetidinones are β-lactams that are not fused to another ring system. globalresearchonline.net The parent compound, azetidin-2-one (B1220530), is a colorless solid that is sensitive to hydrolysis. globalresearchonline.net The nomenclature of azetidinones follows standard IUPAC rules, with the nitrogen atom assigned the first position and the carbonyl carbon the second. globalresearchonline.net The term "β-lactam" arises from the fact that it is a cyclic amide (a lactam) where the nitrogen atom is attached to the β-carbon relative to the carbonyl group.

X-ray crystallographic studies have revealed that the four-membered ring of monocyclic azetidinones is nearly planar, though the nitrogen atom can be slightly out of the plane of its substituents. globalresearchonline.net A key structural feature is the bond length of the amide C-N bond, which is longer in azetidinones (approximately 1.38 Å) compared to normal, unstrained amides (approximately 1.32 Å). globalresearchonline.net This increased bond length is indicative of the ring strain. The reactivity of the β-lactam is also reflected in its infrared (IR) spectrum, where the carbonyl group (C=O) stretching frequency appears at a higher wavenumber (1735-1765 cm⁻¹) compared to that of a typical acyclic amide (around 1660 cm⁻¹), suggesting a more ester-like character and increased electrophilicity of the carbonyl carbon. bhu.ac.in

Table 1: Comparative Spectroscopic and Structural Data

| Feature | Acyclic Amide | Monocyclic Azetidinone (β-Lactam) |

| Amide C-N Bond Length | ~1.32 Å | ~1.38 Å globalresearchonline.net |

| Carbonyl (C=O) IR Stretch | ~1660 cm⁻¹ bhu.ac.in | 1735-1765 cm⁻¹ bhu.ac.in |

Overview of Substituted Azetidinone Derivatives with Emphasis on 1-Butyl-3-methylene Substitution

The properties and reactivity of the 2-azetidinone core can be significantly modified by the introduction of substituents at the N-1, C-3, and C-4 positions. nih.gov The nature of these substituents plays a crucial role in determining the biological activity and chemical stability of the resulting derivative. nih.gov

The compound 2-Azetidinone, 1-butyl-3-methylene- is a specific derivative of the 2-azetidinone core. Its structure is characterized by a butyl group attached to the nitrogen atom (N-1) and a methylene (B1212753) group (=CH₂) attached to the carbon at position 3. The synthesis of 3-methylene-2-azetidinone derivatives has been an area of research interest. rsc.org One approach involves the use of 1-lithiooxy-1-lithioamino-allene derivatives. rsc.org The introduction of an exocyclic double bond at the C-3 position, as seen in the 3-methylene group, introduces further reactivity into the molecule. This feature can be exploited for various chemical transformations, making it a potentially useful intermediate in organic synthesis.

While specific research findings on the detailed properties and applications of 1-butyl-3-methylene-2-azetidinone are not extensively documented in the provided search results, its structure suggests it belongs to a class of compounds with significant synthetic potential. The butyl group at the N-1 position increases the lipophilicity of the molecule compared to an unsubstituted N-H. The 3-methylene group provides a site for further functionalization, such as through addition reactions or polymerization.

Table 2: Structural Features of 2-Azetidinone, 1-butyl-3-methylene-

| Position | Substituent | Chemical Formula |

| 1 (Nitrogen) | Butyl | -C₄H₉ |

| 3 (Carbon) | Methylene | =CH₂ |

Established and Evolving Approaches to 2-Azetidinone Ring Formation

The construction of the 2-azetidinone ring can be achieved through various cycloaddition and cyclization strategies. These methods range from classic, well-established reactions to modern, metal-catalyzed transformations that offer enhanced control over stereochemistry and substrate scope. unifi.it

First discovered by Hermann Staudinger in 1907, the [2+2] cycloaddition between a ketene (B1206846) and an imine remains one of the most versatile and widely used methods for synthesizing β-lactams. mdpi.comwikipedia.orgacs.org This reaction, often referred to as the Staudinger synthesis, involves the formation of a zwitterionic intermediate through the nucleophilic attack of the imine nitrogen on the ketene's central carbon, followed by a conrotatory electrocyclization to form the four-membered ring. acs.orgacs.orgorganic-chemistry.org The versatility of this reaction is enhanced by the ability to generate highly reactive ketenes in situ from various stable precursors. nih.gov

The stereochemical outcome of the Staudinger reaction is a complex process influenced by the geometries of the reactants and the stability of the intermediate. nih.gov Generally, (E)-imines tend to produce cis-β-lactams, while (Z)-imines yield trans-β-lactams. mdpi.comacs.org However, factors such as potential isomerization of the imine or the zwitterionic intermediate can alter the final stereochemistry. mdpi.comnih.gov

Due to their high reactivity and tendency to dimerize, ketenes are typically generated in situ for immediate use in the cycloaddition reaction. mdpi.comorganic-chemistry.org Several reliable methods have been developed for this purpose, each with its own advantages depending on the desired ketene substituent.

From Acyl Chlorides: The most common method for generating ketenes is the dehydrochlorination of acyl chlorides using a tertiary amine base, such as triethylamine (Et₃N). mdpi.comresearchgate.netniscpr.res.in This approach is broadly applicable for producing monosubstituted, disubstituted, and functionalized ketenes. mdpi.comacs.org The reaction is typically performed by adding the acyl chloride to a solution of the imine and the base. mdpi.com For instance, chloroacetyl chloride is frequently used to synthesize 3-chloro-2-azetidinones, which are valuable intermediates. mdpi.comnih.gov

From Carboxylic Acids: Carboxylic acids can serve as precursors for ketenes through dehydration methods. One effective technique involves the use of activating agents like 2-chloro-1-methylpyridinium iodide in the presence of a base. researchgate.net This method was successfully used to generate a novel heteroarylketene, methyl-2-(1H-pyrrol-1-yl)ketene, from N-pyrrolylpropanoic acid for the stereoselective synthesis of new trans-β-lactams. researchgate.net

From α-Diazoketones: The Wolff rearrangement of α-diazoketones provides another route to ketenes. organic-chemistry.orgnih.gov This transformation can be induced thermally, photochemically, or through catalysis with transition metals like silver. nih.govorganic-chemistry.orgyoutube.com The reaction proceeds via the elimination of nitrogen gas to form a carbene, which then rearranges to the ketene. nih.gov This method is particularly useful as it can be performed under microwave irradiation, which sometimes allows for the use of nonaromatic imines that are incompatible with photochemical conditions. nih.govorganic-chemistry.org

Table 1: Common Methods for In Situ Ketene Generation

| Precursor | Reagents/Conditions | Ketene Type Generated | Reference(s) |

|---|---|---|---|

| Acyl Chlorides | Tertiary amine (e.g., Et₃N) | Mono- and disubstituted, functionalized | mdpi.comresearchgate.net |

| Carboxylic Acids | Activating agent (e.g., 2-chloro-1-methylpyridinium iodide), base | Substituted | researchgate.net |

| α-Diazoketones | Heat, light (hν), or metal catalyst (e.g., Ag⁺); Microwave | Substituted | nih.govorganic-chemistry.org |

The structural features of both the imine and the ketene precursor significantly impact the yield and stereoselectivity of the Staudinger cycloaddition. researchgate.net The reaction proceeds through a zwitterionic intermediate, and the final stereochemistry—cis or trans—is determined by the competition between direct ring closure and isomerization of this intermediate. organic-chemistry.orgresearchgate.net

Electronic Effects: The electronic properties of the substituents on both reactants play a crucial role. Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to accelerate the direct ring closure, favoring the formation of cis-β-lactams. organic-chemistry.orgresearchgate.net Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine slow down the ring closure, allowing for isomerization of the intermediate and leading to a preference for the thermodynamically more stable trans-β-lactam. organic-chemistry.orgresearchgate.net

Steric Effects and Imine Geometry: The stereochemical outcome is highly dependent on the initial geometry of the imine. As a general rule, (E)-imines lead to cis-products, while (Z)-imines give trans-products. acs.org However, this can be complicated by the potential for the imine to isomerize in situ before the cycloaddition occurs. nih.govrsc.org Computational and experimental studies have shown that the energy barrier for E/Z isomerization of the imine can be competitive with the activation energy of the cycloaddition itself, thereby influencing the final diastereomeric ratio. nih.govrsc.org The steric bulk of the substituents on both the imine and the ketene also affects the approach of the reactants and the stability of the intermediates, further guiding the stereochemical pathway. mdpi.com

Ketene Precursor and Generation Method: The method used to generate the ketene can also influence the reaction. For example, using microwave irradiation to induce the Wolff rearrangement of diazoketones has been shown to produce exclusively trans-substituted β-lactams. organic-chemistry.org The choice of base and solvent in the dehydrochlorination of acyl chlorides can similarly affect the diastereoselectivity of the cycloaddition. mdpi.comresearchgate.net

Table 2: Factors Influencing Staudinger Cycloaddition Outcome

| Factor | Influence | Favored Product | Reference(s) |

|---|---|---|---|

| Ketene Substituent | Electron-donating | cis-β-lactam | organic-chemistry.orgresearchgate.net |

| Electron-withdrawing | trans-β-lactam | organic-chemistry.orgresearchgate.net | |

| Imine Substituent | Electron-withdrawing | cis-β-lactam | organic-chemistry.orgresearchgate.net |

| Electron-donating | trans-β-lactam | organic-chemistry.orgresearchgate.net | |

| Imine Geometry | (E)-Imine | cis-β-lactam | acs.org |

| (Z)-Imine | trans-β-lactam | acs.org | |

| Reaction Pathway | Direct Ring Closure | cis-β-lactam | researchgate.net |

| Intermediate Isomerization | trans-β-lactam | organic-chemistry.orgnih.gov |

The Mannich reaction provides an alternative pathway to the β-lactam core. This method typically involves the reaction of an enolizable carbonyl compound, an amine, and a non-enolizable aldehyde or ketone. In the context of β-lactam synthesis, a variation known as the Mannich/lactamization reaction has been developed. For example, an isothiourea-catalyzed Mannich/lactamization of aryl acetic acids with isatin-derived ketimines has been reported as a route to 2-azetidinones. mdpi.com

Multicomponent reactions offer an efficient means of constructing complex molecules in a single step. The Ugi four-component reaction, which combines an isocyanide, an aldehyde (or ketone), an amine, and a carboxylic acid, can be adapted for β-lactam synthesis. For instance, alicyclic cis-β-amino acids have been shown to react with an isocyanide and a substituted benzaldehyde via a liquid-phase Ugi reaction to afford β-lactam derivatives in moderate to good yields. nih.gov Cascade reactions that combine a Michael addition with a subsequent cyclization are also powerful tools for building the azetidinone ring, often leading to complex, spirocyclic structures. acs.orgnih.gov

The use of transition metal catalysts has significantly expanded the scope and efficiency of 2-azetidinone synthesis. These catalysts can enable novel reaction pathways and provide excellent control over stereoselectivity.

Rhodium(I)-Catalyzed Reactions: Rhodium catalysts have been employed in various cycloaddition and cycloisomerization reactions. For instance, Rh(I) can catalyze the [5+1] cycloaddition of vinylcyclopropanes and carbon monoxide to generate six-membered rings. pku.edu.cn In the context of β-lactam synthesis, Rh(II) catalysts have been used in domino reactions starting from α-diazomalonates and isoxazoles, where a 2-azabuta-1,3-diene intermediate is formed and then undergoes a Staudinger-type cycloaddition with a ketene precursor. mdpi.com A three-component reaction catalyzed by rhodium, involving N-hydroxyanilines, diazo compounds, and cyclobutenones, also yields densely functionalized β-lactams with high diastereoselectivity. rsc.org

Copper-Catalyzed Kinugasa Reaction: The Kinugasa reaction is a copper-catalyzed [3+2] cycloaddition of a terminal alkyne and a nitrone to form a β-lactam. sioc.ac.cnorganicreactions.org First reported in 1972, this atom-economical reaction proceeds through a copper acetylide intermediate. sioc.ac.cnorganicreactions.org The reaction has been developed into catalytic and asymmetric versions, making it a valuable method for accessing optically active β-lactams. sioc.ac.cn Both copper(I) and copper(II) salts can be effective catalysts, and the choice of chiral ligands and bases can control both the diastereoselectivity and enantioselectivity of the products. acs.orgsioc.ac.cn The Kinugasa reaction can also be integrated into cascade sequences, such as a Kinugasa/Michael addition cascade, to construct complex spiro β-lactams. acs.orgnih.gov

Other Metal-Catalyzed Cycloisomerizations: Gold catalysts have proven effective in promoting the cycloisomerization of 2-azetidinone-tethered alkynols and allenols. scispace.comnih.govscispace.com These reactions provide access to a variety of fused and spirocyclic oxabicyclic β-lactam systems, demonstrating the utility of metal catalysis in generating structural diversity from β-lactam scaffolds. nih.gov

Table 3: Examples of Metal-Catalyzed Reactions for Azetidinone Synthesis

| Catalyst System | Reaction Type | Starting Materials | Product Type | Reference(s) |

|---|---|---|---|---|

| Rh(II) | Domino synthesis | α-diazomalonates, isoxazoles | Spirocyclic N-vinyl β-lactams | mdpi.com |

| Cu(I) or Cu(II) / Chiral Ligand | Kinugasa Reaction | Terminal alkynes, nitrones | cis- or trans-β-lactams | sioc.ac.cnorganicreactions.org |

| Cu(II) | Kinugasa/Michael Addition Cascade | Propiolamides, nitrones | Chiral spiro β-lactams | acs.org |

| Au(III) | Cycloisomerization | 2-azetidinone-tethered alkynols/allenols | Fused/spiro oxabicyclic β-lactams | nih.gov |

Intramolecular Cyclization Reactions

Intramolecular cyclization represents a powerful strategy for the formation of the 2-azetidinone ring, typically by forming either the N1-C2 or C3-C4 bond from a suitably functionalized acyclic precursor. These reactions can offer high levels of regio- and stereocontrol. For instance, the base-catalyzed intramolecular cyclization of N-benzyl fumaramide nih.govrotaxanes has been shown to produce optically active 2-azetidinones. nih.gov While not directly yielding a 3-methylene substituent, this method highlights the principle of forming the β-lactam ring through intramolecular attack.

Electrogenerated N-Heterocyclic Carbene-Promoted Cyclization via C-3/C-4 Bond Formation

A modern and efficient method for forging the C3-C4 bond of the azetidinone ring involves the use of electrogenerated bases. Specifically, N-heterocyclic carbenes (NHCs) generated at the cathode from imidazolium-based room-temperature ionic liquids (RTILs) can function as strong, non-nucleophilic bases. wikipedia.org

This methodology has been successfully applied to the cyclization of α-bromo amides to yield β-lactams. The electrogenerated NHC is a potent enough base to deprotonate the α-carbon of the bromoamide, initiating an intramolecular nucleophilic substitution to form the C3-C4 bond and close the four-membered ring. wikipedia.org This electrosynthesis is conducted under mild conditions and avoids the use of volatile and toxic molecular solvents, presenting a green chemistry approach. wikipedia.org To synthesize a 3-methylene analogue via this route, a precursor such as an N-butyl-2-bromo-4-pentenamide would be required.

The general scheme for this process is outlined below:

| Reactant Type | Reagents | Product | Key Feature |

| α-Bromo Amide | Imidazolium-based RTIL, Electrolysis | 2-Azetidinone | C3-C4 bond formation via intramolecular cyclization |

Ring Contraction Methodologies (e.g., from 2-pyrrolidinones)

The synthesis of a four-membered ring via the contraction of a five-membered ring is a synthetically challenging but mechanistically intriguing approach. While the direct conversion of a simple 2-pyrrolidinone to a 2-azetidinone is not a commonly reported transformation, related ring contractions of five-membered heterocyclic systems to four-membered β-lactam structures have been documented.

One notable example is the photochemical Wolff rearrangement of 4-diazopyrazolidine-3,5-diones. rsc.org Irradiation of these diazo compounds induces the loss of dinitrogen and a 1,2-rearrangement to form a highly reactive ketene intermediate. This ketene then undergoes an intramolecular cyclization, resulting in a ring contraction to form a 1,2-diazetidinone, an aza-β-lactam. rsc.org Subsequent trapping of the ketene with nucleophiles like water or alcohols yields the corresponding carboxylic acid or ester derivatives. rsc.org This demonstrates the feasibility of contracting a five-membered ring to a four-membered lactam structure.

Another plausible, though less directly documented, approach could be a Favorskii-type rearrangement. The Favorskii rearrangement is a known method for the ring contraction of cyclic α-halo ketones. wikipedia.org Hypothetically, a 3-halo-2-pyrrolidinone, in the presence of a strong base, could rearrange through a cyclopropanone-like intermediate to yield a substituted azetidinone-3-carboxylic acid derivative.

| Precursor Ring System | Reaction | Key Intermediate | Product Ring System |

| 4-Diazopyrazolidinone | Photochemical Wolff Rearrangement | Ketene | 1,2-Diazetidinone (Aza-β-lactam) rsc.org |

| α-Halo Ketone | Favorskii Rearrangement | Cyclopropanone | Ring-contracted acid/ester wikipedia.org |

Alkylation and Cyclocondensation Routes

Cyclocondensation reactions are among the most prevalent and versatile methods for constructing the 2-azetidinone core. The Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine, is the most common and widely reviewed method for preparing β-lactams. mdpi.com

In this reaction, the ketene can be generated in situ from an acyl chloride in the presence of a tertiary amine, such as triethylamine. The imine component determines the substituents at the N-1 and C-4 positions of the resulting azetidinone, while the ketene determines the substituent at the C-3 position. To obtain the target 1-butyl-3-methylene-2-azetidinone, one would react an N-butyl-substituted imine with a ketene precursor that can generate the exocyclic methylene group. For example, the use of an α,β-unsaturated acyl chloride like acryloyl chloride would lead to a 3-vinyl-2-azetidinone, a close analogue of the target compound. mdpi.com

A variety of conditions can be employed, including conventional heating, microwave irradiation, and sonication, to promote the reaction, often leading to improved yields and shorter reaction times.

Strategies for Incorporating the 1-Butyl Substituent

The introduction of the butyl group at the nitrogen atom of the β-lactam ring can be achieved through two primary strategies: late-stage alkylation of a pre-formed azetidinone ring or by using a butyl-containing starting material in the ring-forming reaction.

N-Alkylation of Azetidinone Intermediates

This strategy involves the synthesis of a 2-azetidinone with a proton on the nitrogen atom (an NH-lactam), followed by its alkylation. The NH-lactam can be deprotonated with a suitable base to form a lactam anion, which then acts as a nucleophile, attacking an alkylating agent such as 1-bromobutane or 1-iodobutane. This is a standard method for the N-functionalization of various heterocyclic compounds. The synthesis of N-substituted-2-azetidinones is a crucial step in the preparation of various biologically active molecules.

| Substrate | Reagents | Product |

| 3-Methylene-2-azetidinone | 1. Base (e.g., NaH, K2CO3) 2. Butyl Halide (e.g., n-BuBr) | 2-Azetidinone, 1-butyl-3-methylene- |

Utilization of Butyl-Containing Starting Materials

A more convergent and often preferred approach is to incorporate the butyl group from the outset of the synthesis. In the context of the Staudinger cycloaddition, this is achieved by using an imine (Schiff base) derived from n-butylamine. wikipedia.org The condensation of an aldehyde with n-butylamine readily forms the required N-butyl imine. This imine is then subjected to the [2+2] cycloaddition with an appropriate ketene. Since the nitrogen atom of the imine becomes the N-1 atom of the azetidinone, the butyl group is directly installed into the final product.

This approach is highly versatile, as the choice of aldehyde and ketene precursor allows for the introduction of a wide variety of substituents at the C-4 and C-3 positions, respectively, while retaining the essential N-butyl group.

| Imine Component 1 (Amine) | Imine Component 2 (Aldehyde) | Ketene Precursor | Product |

| n-Butylamine | Formaldehyde | Acryloyl Chloride derivative | 2-Azetidinone, 1-butyl-3-methylene- (or analogue) |

| n-Butylamine | Benzaldehyde | Chloroacetyl Chloride | 1-butyl-3-chloro-4-phenyl-2-azetidinone |

An in-depth examination of the synthetic approaches toward 2-azetidinone, 1-butyl-3-methylene-, and its related analogues reveals a focus on two critical aspects: the introduction of the exocyclic double bond at the C-3 position and the meticulous control of stereochemistry within the β-lactam core. This article delves into the specific methodologies employed to achieve these synthetic goals, highlighting olefination and other regioselective strategies, as well as the diastereoselective and enantioselective construction of these valuable heterocyclic systems.

Structure

2D Structure

3D Structure

Properties

CAS No. |

113437-04-0 |

|---|---|

Molecular Formula |

C8H13NO |

Molecular Weight |

139.19 g/mol |

IUPAC Name |

1-butyl-3-methylideneazetidin-2-one |

InChI |

InChI=1S/C8H13NO/c1-3-4-5-9-6-7(2)8(9)10/h2-6H2,1H3 |

InChI Key |

WILZAJBPYJECEJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1CC(=C)C1=O |

Origin of Product |

United States |

Mechanistic Investigations in 2 Azetidinone, 1 Butyl 3 Methylene Chemistry

Reaction Mechanisms of 2-Azetidinone Ring Formation.mdpi.comresearchgate.netrsc.orgnih.govrsc.org

The formation of the 2-azetidinone ring is most famously achieved through the Staudinger cycloaddition, a reaction between a ketene (B1206846) and an imine. rsc.orgnih.gov While formally a [2+2] cycloaddition, the mechanism is more intricate than a simple concerted process. mdpi.comrsc.org

The synthesis of β-lactams via ketene-imine cycloaddition has been a topic of mechanistic debate. A concerted [π2s+π2a] thermal cycloaddition is allowed by orbital symmetry rules but is considered geometrically unfavorable. mdpi.comresearchgate.net Consequently, a stepwise mechanism is widely accepted for the formation of the 2-azetidinone ring. mdpi.comresearchgate.net

This stepwise pathway involves two distinct bond-forming events, which allows for the formation of intermediates that dictate the reaction's stereochemical outcome. mdpi.com Theoretical studies using methods like electron localization function (ELF) quantum topological analysis have supported the stepwise nature of the Staudinger synthesis, providing insight into the bonding changes that occur throughout the reaction. mdpi.com

The stepwise nature of the 2-azetidinone ring formation gives rise to several crucial reactive intermediates that govern the reaction's progression and selectivity.

Zwitterionic Intermediates: In the Staudinger reaction, the initial step is the nucleophilic attack of the imine's nitrogen atom on the ketene's central carbon. mdpi.comorganic-chemistry.org This attack forms a zwitterionic intermediate. mdpi.comorganic-chemistry.orgresearchgate.net The stereochemistry of the final β-lactam product is largely determined by the fate of this intermediate. Direct conrotatory ring closure of the zwitterion leads to the cis product, while isomerization of the imine moiety within the zwitterion, followed by ring closure, results in the trans product. mdpi.comnih.govresearchgate.net

Rhodium Carbenoids: Rhodium(II) catalysts are instrumental in alternative pathways to β-lactams. Metal carbenoids, generated from the catalytic decomposition of α-diazocarbonyl compounds, are versatile intermediates. researchgate.net One strategy involves the rhodium-catalyzed intramolecular C-H insertion of α-diazoacetamides to directly form the lactam ring. researchgate.netacs.org Another approach uses rhodium carbenoids as precursors for ketenes via a Wolff rearrangement; these in situ generated ketenes can then react with imines in a subsequent Staudinger cycloaddition. rsc.org

Tetrahedral Intermediates: A tetrahedral intermediate is a species where a carbon atom transitions from trigonal planar (sp²) to tetrahedral (sp³) geometry upon nucleophilic addition to a carbonyl group. wikipedia.org In the context of β-lactam chemistry, such intermediates are fundamental. The ring-closure step of the zwitterion can be viewed as an intramolecular Mannich-type reaction, where the enolate attacks the iminium moiety, passing through a transition state with tetrahedral character. mdpi.comresearchgate.net Furthermore, the reactivity of the final 2-azetidinone product, particularly its susceptibility to hydrolysis, proceeds through the formation of a tetrahedral intermediate upon nucleophilic attack at the strained carbonyl carbon. nih.govnih.govtaylorandfrancis.com

The table below summarizes the key intermediates in 2-azetidinone synthesis.

| Intermediate | Role in Synthesis | Associated Reaction Pathway | Reference |

|---|---|---|---|

| Zwitterionic Intermediate | Key intermediate determining stereoselectivity (cis/trans) | Staudinger Ketene-Imine Cycloaddition | mdpi.comorganic-chemistry.orgresearchgate.net |

| Rhodium Carbenoid | Precursor for ketene generation or direct C-H insertion | Rhodium-Catalyzed Reactions | researchgate.netrsc.orgresearchgate.net |

| Tetrahedral Intermediate | Formed during nucleophilic attack on a carbonyl group (ring closure and ring opening) | Staudinger Cycloaddition, Lactam Hydrolysis | wikipedia.orgnih.govtaylorandfrancis.com |

Influence of Substituents on Reaction Stereoselectivity and Regioselectivity.mdpi.comresearchgate.netnih.govrsc.orgresearchgate.net

The substituents on both the imine and ketene precursors play a critical role in directing the stereochemical and regiochemical outcomes of the ring-forming reaction. For 2-azetidinone, 1-butyl-3-methylene-, the N-butyl group and the C3-methylene group exert significant electronic and steric effects.

The electronic properties of the substituents can accelerate or decelerate key steps in the reaction mechanism, thereby influencing the product distribution.

1-Butyl Group: The 1-butyl group, attached to the nitrogen, is an electron-donating group (EDG). In the Staudinger reaction, EDGs on the imine nitrogen tend to slow the rate of direct ring closure from the initial zwitterionic intermediate. organic-chemistry.orgnih.gov This delay allows more time for the intermediate to isomerize, which often leads to a preference for the formation of the thermodynamically more stable trans-β-lactam. organic-chemistry.orgnih.gov

3-Methylene Group: The 3-methylene group is an exocyclic double bond on the azetidinone ring. Its presence implies the use of a ketene precursor with this functionality. The electronic nature of the ketene substituents also strongly impacts stereoselectivity. Electron-withdrawing groups on the ketene tend to favor the trans product, whereas electron-donating groups favor the cis product. organic-chemistry.org The methylene (B1212753) group itself is generally considered electronically neutral or weakly donating.

The table below outlines the expected influence of substituent electronic effects on the stereoselectivity of the Staudinger reaction.

| Substituent Position | Electronic Nature | Effect on Ring Closure Rate | Favored Product | Reference |

|---|---|---|---|---|

| Imine (Nitrogen) | Electron-Donating (e.g., 1-Butyl) | Slower | trans-β-lactam | organic-chemistry.orgnih.gov |

| Imine (Nitrogen) | Electron-Withdrawing | Faster | cis-β-lactam | organic-chemistry.orgnih.gov |

| Ketene | Electron-Donating | Faster | cis-β-lactam | organic-chemistry.orgnih.gov |

| Ketene | Electron-Withdrawing | Slower | trans-β-lactam | organic-chemistry.orgnih.gov |

Steric bulk and conformational constraints imposed by the substituents are equally important in determining the reaction's trajectory.

1-Butyl Group: The n-butyl group is moderately bulky. Increased steric hindrance from the N-substituent on the imine can disfavor certain transition states, influencing the cis/trans selectivity. researchgate.net While less sterically demanding than a tert-butyl group, which can sometimes inhibit the reaction entirely, the butyl group's size still plays a role in the relative stability of the zwitterionic intermediates and the transition states leading to ring closure. mdpi.com

Intrinsic Reactivity of the Azetidinone Core Driven by Ring Strain.rsc.orgorganic-chemistry.orgnih.gov

The four-membered 2-azetidinone ring is inherently strained, with an approximate ring strain energy of 25.4 kcal/mol for the parent azetidine (B1206935) heterocycle. rsc.org This high degree of strain is the primary driver of the compound's characteristic reactivity. rsc.orgrsc.org

The angle strain forces the geometry around the nitrogen atom to be more pyramidal than the ideal trigonal planar geometry of a typical acyclic amide, where resonance stabilization is maximized. This poor orbital overlap reduces the typical amide resonance, making the carbonyl carbon significantly more electrophilic and the amide bond more labile. globalresearchonline.netbhu.ac.in Consequently, the 2-azetidinone ring is highly susceptible to nucleophilic attack, leading to acyl-nitrogen bond cleavage and ring-opening. globalresearchonline.netbhu.ac.in This heightened reactivity is evidenced by the higher infrared stretching frequency of the lactam carbonyl (1735-1765 cm⁻¹) compared to that of an unstrained acyclic amide (~1660 cm⁻¹). globalresearchonline.netbhu.ac.in This intrinsic reactivity is the basis for the mode of action of β-lactam antibiotics and makes 2-azetidinones valuable synthetic intermediates. nih.gov

Mechanistic Aspects of Exocyclic Methylene Group Reactivity

The exocyclic methylene group, a carbon-carbon double bond outside the main ring structure, is a key feature that imparts distinct reactivity to the 2-azetidinone core. Its reactivity is a complex interplay of electronic effects stemming from the strained four-membered ring and the adjacent carbonyl group.

In the presence of an acid, 2-Azetidinone, 1-butyl-3-methylene- possesses several potential sites for protonation, which can be identified as Lewis basic positions. A Lewis base is a chemical species that can donate an electron pair. mdpi.com The primary candidates for protonation are the carbonyl oxygen, the nitrogen atom of the β-lactam ring, and the π-system of the exocyclic double bond.

While specific studies on the protonation microequilibria of 2-Azetidinone, 1-butyl-3-methylene- are not extensively documented, insights can be drawn from studies on related β-lactam core molecules like 6-aminopenicillanic acid (6-APA) and 7-aminocephalosporanic acid (7-ACA). nih.gov In these molecules, protonation occurs at both the amino group and the carboxylate, with the major protonation pathway involving zwitterionic forms. nih.gov For 2-Azetidinone, 1-butyl-3-methylene-, the carbonyl oxygen is a primary Lewis basic site due to the presence of lone pairs of electrons. Protonation at this site would enhance the electrophilicity of the carbonyl carbon.

The nitrogen atom of the β-lactam ring is generally considered less basic due to the delocalization of its lone pair into the adjacent carbonyl group, a phenomenon that contributes to the characteristic reactivity of the β-lactam ring. researchgate.net However, its basicity can be influenced by the substituents on the ring.

The exocyclic double bond, being an area of high electron density, can also act as a Lewis base and undergo protonation. pressbooks.pubsavemyexams.com This would lead to the formation of a carbocation intermediate. The stability of this carbocation would be a determining factor in the feasibility of this protonation event. The resulting carbocation would be at a tertiary carbon, which is generally more stable than a primary or secondary carbocation. chemguide.co.uk

Table 1: Potential Lewis Basic Positions in 2-Azetidinone, 1-butyl-3-methylene-

| Position | Description | Expected Basicity |

| Carbonyl Oxygen | Possesses lone pair electrons, readily available for protonation. | High |

| β-Lactam Nitrogen | Lone pair is partially delocalized into the carbonyl group. | Low to Moderate |

| Exocyclic Double Bond | π-electron system can act as a Lewis base. | Moderate |

The exocyclic double bond in 2-Azetidinone, 1-butyl-3-methylene- exhibits a dual reactivity profile, capable of acting as both a nucleophile and an electrophile depending on the reacting species and reaction conditions.

Nucleophilic Character:

The π-electrons of the exocyclic double bond make it susceptible to attack by electrophiles. pressbooks.publibretexts.org In this context, the double bond acts as a nucleophile, donating its electron pair to an electron-deficient species. This is a characteristic reaction of alkenes. savemyexams.com Electrophilic addition reactions would proceed via the formation of a carbocation intermediate, as discussed in the protonation dynamics. The subsequent attack by a nucleophile would lead to the formation of a C3-substituted 2-azetidinone.

For instance, the reaction with a hydrogen halide (HX) would involve the protonation of the exocyclic double bond to form a tertiary carbocation, followed by the attack of the halide anion to yield the corresponding 3-halo-3-methyl-azetidinone derivative. chemguide.co.uklibretexts.org

Electrophilic Character:

The exocyclic double bond can also exhibit electrophilic character, making it susceptible to attack by nucleophiles. This reactivity is enhanced by the electronic influence of the adjacent carbonyl group and the strained β-lactam ring. This type of reaction, known as a Michael or conjugate addition, is a key transformation for α,β-unsaturated carbonyl compounds.

Studies on related systems, such as 3-hydroxy-2-azetidinones, have shown that they can undergo oxa-Michael addition reactions with acetylenic esters in the presence of a base. benthamdirect.com By analogy, it is plausible that strong nucleophiles can attack the β-carbon of the exocyclic double bond in 2-Azetidinone, 1-butyl-3-methylene-. The presence of the electron-withdrawing carbonyl group polarizes the double bond, rendering the β-carbon electron-deficient and thus electrophilic.

Table 2: Predicted Reactivity of the Exocyclic Double Bond

| Reaction Type | Role of Double Bond | Reactant Type | Intermediate | Product Type |

| Electrophilic Addition | Nucleophile | Electrophile (e.g., H⁺, Br⁺) | Carbocation | C3-substituted azetidinone |

| Nucleophilic Addition (Michael Addition) | Electrophile | Nucleophile (e.g., R₂NH, RO⁻) | Enolate | C3-functionalized azetidinone |

The balance between the nucleophilic and electrophilic character of the exocyclic methylene group is a subtle one, influenced by the nature of the attacking reagent and the reaction conditions. This dual reactivity makes 2-Azetidinone, 1-butyl-3-methylene- a versatile building block in organic synthesis.

Chemical Reactivity of the 2 Azetidinone, 1 Butyl 3 Methylene Scaffold

Reactivity of the 2-Azetidinone Carbonyl Group

The carbonyl group within the 2-azetidinone ring is a key site for chemical transformations. Its reactivity is largely governed by the polarized nature of the carbon-oxygen double bond, which renders the carbonyl carbon electrophilic.

Nucleophilic Attack and Ring Opening Pathways

The strained four-membered ring of 2-azetidinone makes it susceptible to nucleophilic attack, which can lead to ring-opening. This process is a critical aspect of its chemistry. The attack of a nucleophile on the carbonyl carbon results in a tetrahedral intermediate. Depending on the reaction conditions and the nature of the nucleophile, this intermediate can then undergo ring cleavage.

The inherent strain of the four-membered ring facilitates these ring-opening reactions. Studies on related azetidine (B1206935) systems have shown that the addition of electron-deficient ketones or boronic acids can induce ring opening. For instance, the reaction of photochemically generated 3-phenylazetidinols with these reagents leads to the formation of highly substituted dioxolanes. While this specific example does not involve 1-butyl-3-methylene-2-azetidinone, it highlights a general pathway for azetidine ring opening that could be applicable.

The reduction of the carbonyl group in N-substituted azetidin-2-ones to the corresponding azetidines is a well-established transformation, often achieved with reagents like diborane (B8814927) or lithium aluminum hydride. This process, while not a ring-opening reaction, underscores the reactivity of the carbonyl group towards nucleophilic hydride donors.

A versatile precatalyst, 1-n-butyl-3-methylimidazolium-2-carboxylate, has been utilized in the ring-opening polymerization of ε-caprolactone and rac-lactide. This suggests that the butyl group on the nitrogen of the azetidinone ring could influence its reactivity in similar polymerization processes.

Electrophilicity of the Carbonyl Center and Related Transformations

The carbonyl carbon in 2-azetidinone is electrophilic due to the polarization of the C=O bond, making it a target for nucleophiles. The electrophilicity of a carbonyl compound is a kinetic quantity, reflecting its relative reactivity towards nucleophiles. Theoretical studies have indicated that the electrophilicity of carbonyl compounds is primarily governed by electrostatic interactions between the carbonyl compound and the attacking nucleophile.

The approach of a nucleophile to the carbonyl carbon typically occurs at a specific angle, known as the Bürgi-Dunitz trajectory, which is approximately 105°. This trajectory allows for optimal overlap with the π* orbital of the C=O bond and facilitates the transition to a tetrahedral geometry.

Transformations at the carbonyl center are central to the synthesis of various β-lactam derivatives. The Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) and an imine, is a classic method for constructing the 2-azetidinone ring system. While this is a method of synthesis rather than a reaction of a pre-formed 2-azetidinone, it illustrates the fundamental reactivity that leads to the formation of the carbonyl-containing ring.

Reactivity of the Exocyclic Methylene (B1212753) Group

The exocyclic methylene group (C=CH₂) at the 3-position of the azetidinone ring provides a second key site of reactivity, distinct from the carbonyl group. This double bond can participate in a variety of addition and cycloaddition reactions. The presence of an exocyclic methylene group can also serve as a bioisostere for other functional groups, as seen in carbocyclic LNA analogs where it replaces the 2'-oxygen atom.

Electrophilic Addition Reactions Across the Double Bond

The electron-rich π-bond of the exocyclic methylene group is susceptible to attack by electrophiles. In an electrophilic addition reaction, the double bond acts as a nucleophile, attacking an electrophilic species. This process typically proceeds through a carbocation intermediate.

For example, the addition of a hydrogen halide (HX) to an alkene involves the protonation of the double bond to form a carbocation, which is then attacked by the halide anion. In the case of an unsymmetrical alkene like 1-butyl-3-methylene-2-azetidinone, the addition would be expected to follow Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms, leading to the more stable carbocation.

The stability of the resulting carbocation intermediate is a key factor in determining the regioselectivity of the reaction. Alkyl groups, being electron-donating, can stabilize an adjacent positive charge.

Cycloaddition Reactions Involving the Methylene Unit

The exocyclic double bond can participate in cycloaddition reactions, which are powerful methods for constructing cyclic systems. These reactions can be classified based on the number of π-electrons involved from each component, such as [2+2], [3+2], and [4+2] cycloadditions.

[2+2] Cycloadditions: These reactions involve the combination of two two-electron systems. While some [2+2] cycloadditions occur thermally, many require photochemical activation to overcome the high activation energy of the concerted pathway.

[3+2] Cycloadditions: These reactions, also known as 1,3-dipolar cycloadditions, involve a three-atom, four-electron component (a 1,3-dipole) and a two-electron component (the dipolarophile, in this case, the methylene group). This type of reaction is a key method for synthesizing five

Reactivity at the Ring Nitrogen Atom (N-1)

The nitrogen atom of the β-lactam ring is an amide nitrogen, and its reactivity is significantly influenced by the delocalization of its lone pair of electrons into the adjacent carbonyl group. This resonance reduces its basicity and nucleophilicity compared to an amine nitrogen. The N-butyl group is a stable, non-labile substituent that influences the steric environment and solubility of the molecule.

Deprotection and Further Derivatization of the N-Butyl Group

In the context of β-lactam chemistry, the term "deprotection" typically refers to the removal of a protecting group to reveal a free N-H bond, which can then be used for further functionalization. However, the N-butyl group on the 2-azetidinone scaffold is a simple alkyl substituent and is not considered a standard protecting group due to its chemical robustness.

Cleavage of the N-butyl group is a challenging synthetic transformation that requires harsh conditions. Methods for the N-dealkylation of amides or lactams are not common and often result in low yields or decomposition of the starting material.

Acid Hydrolysis : Forcing conditions, such as refluxing in strong mineral acids, can induce cleavage of the N-alkyl bond in lactams, but this often leads to the hydrolysis and opening of the strained β-lactam ring itself. nih.gov

Oxidative and Reductive Methods : While metabolic N-dealkylation of amides by enzymes like cytochrome P-450 is a known biological process, replicating this transformation in a synthetic laboratory setting is difficult. nih.govresearchgate.net Chemical methods for oxidative N-dealkylation often require specialized reagents and may lack selectivity. mdpi.com Similarly, reductive cleavage of an N-butyl group is not a standard procedure.

Von Braun Reaction : A classical method for the N-dealkylation of tertiary amines involves the use of cyanogen (B1215507) bromide (BrCN), followed by hydrolysis of the resulting cyanamide. nih.gov This method is harsh and its applicability to a relatively sensitive β-lactam ring system is questionable, as it may promote ring opening or other side reactions.

Due to these challenges, the N-butyl group is generally considered a permanent feature of the scaffold rather than a handle for derivatization. Synthetic strategies typically focus on installing the desired N-substituent from the outset.

Lewis Basicity and Coordination Chemistry

The 2-azetidinone ring possesses two potential Lewis basic sites: the carbonyl oxygen and the N-1 nitrogen atom.

Carbonyl Oxygen : The oxygen atom is the primary site of Lewis basicity. Its lone pairs are available for coordination to Lewis acids and metal ions. This interaction is a cornerstone of the mechanism of metallo-β-lactamase enzymes, where one or two zinc ions in the active site coordinate to the carbonyl oxygen, polarizing the C=O bond and facilitating nucleophilic attack by a hydroxide (B78521) ion to hydrolyze the lactam ring. mdpi.comillinois.edu

N-1 Nitrogen : The lone pair on the nitrogen atom is significantly delocalized into the carbonyl group through amide resonance. This reduces its availability for donation to a Lewis acid, making the nitrogen atom much less basic than that of an amine. While coordination to highly electrophilic metal centers is possible, it is far less favorable than coordination at the carbonyl oxygen.

The coordination chemistry of the 1-butyl-3-methylene-2-azetidinone scaffold itself is not extensively documented in isolation. However, based on the vast body of research on β-lactam antibiotics, it can be inferred that it would primarily act as a ligand through its carbonyl oxygen atom when interacting with metal ions.

Regioselective and Stereochemical Outcomes of Reactions Involving the 2-Azetidinone, 1-butyl-3-methylene- Scaffold

The outcomes of reactions involving the 2-azetidinone scaffold are often governed by high degrees of regioselectivity and stereoselectivity, stemming from the strained, planar nature of the four-membered ring and the influence of its substituents.

One of the most common methods for synthesizing the β-lactam ring itself is the Staudinger [2+2] cycloaddition of a ketene and an imine. nih.govnih.gov The stereochemical outcome of this reaction—yielding either cis or trans products—is highly dependent on the reaction conditions and the nature of the substituents on both the ketene and the imine. nih.govnih.gov

The formation of trans-β-lactams is often observed under thermodynamic control at higher temperatures.

The formation of cis-β-lactams can be favored under kinetic control at low temperatures or through specific electronic interactions.

For reactions occurring at the exocyclic methylene group of a pre-formed 1-butyl-3-methylene-2-azetidinone, both regioselectivity and stereoselectivity are critical.

Regioselectivity : In cycloaddition reactions, the dienophile (the methylene group) reacts with a diene or dipole in a specific orientation. For example, in the Diels-Alder reaction, the electronics of the substituents on both the diene and the dienophile dictate the "ortho" or "meta" regioselectivity. acs.org

Stereoselectivity : The approach of the reactant to the face of the methylene double bond can be influenced by the steric bulk of the N-butyl group and any substituents at the C-4 position, leading to facial selectivity. In asymmetric reactions using chiral catalysts, high enantioselectivity can be achieved, as seen in the 1,3-dipolar cycloadditions that produce chiral spirocycles. organicreactions.org The inherent chirality of the β-lactam ring, if present, can also direct the stereochemical course of subsequent reactions.

Table 2: Factors Influencing Selectivity in Reactions of the Azetidinone Scaffold

| Reaction Type | Selectivity Type | Controlling Factors | Typical Outcome | Ref. |

| Staudinger Cycloaddition | Stereoselectivity (cis/trans) | Temperature, solvent, substituents on imine and ketene | Condition-dependent, often highly selective for one isomer | , nih.gov, nih.gov |

| 1,3-Dipolar Cycloaddition | Enantioselectivity | Chiral Lewis acid catalyst and ligand | High enantiomeric excess (ee) for spirocyclic products | organicreactions.org |

| Diels-Alder Reaction | Stereoselectivity (endo/exo) | Lewis acid catalysis, steric hindrance | Lewis acids can favor the exo adduct | acs.org |

| Diels-Alder Reaction | Regioselectivity | Frontier Molecular Orbital (FMO) interactions | Governed by electronic nature of substituents | acs.org |

Computational and Spectroscopic Approaches in the Study of 2 Azetidinone, 1 Butyl 3 Methylene

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling have become indispensable tools for understanding the intricate details of molecular structure, bonding, and reactivity. In the context of 2-Azetidinone, 1-butyl-3-methylene-, these computational approaches provide insights that are often difficult or impossible to obtain through experimental methods alone. They allow for the exploration of the potential energy surface, the characterization of transient species like transition states, and the prediction of various molecular properties.

Analysis of Electronic Structure and Bonding Characteristics

Quantum chemical calculations offer a powerful lens through which to examine the electronic structure and bonding of 2-Azetidinone, 1-butyl-3-methylene-. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine the distribution of electron density within the molecule. This analysis reveals key features such as bond orders, atomic charges, and the nature of the frontier molecular orbitals (HOMO and LUMO).

The electronic structure of the β-lactam ring is of particular interest. The strained four-membered ring, coupled with the exocyclic methylene (B1212753) group, creates a unique electronic environment. Computational studies can quantify the degree of ring strain and its effect on the reactivity of the carbonyl group and the C3-C4 bond. Furthermore, the analysis of molecular orbitals helps to understand the molecule's susceptibility to nucleophilic and electrophilic attack. For instance, the localization of the LUMO can indicate the most likely sites for nucleophilic addition.

Isodesmic reactions, which are hypothetical reactions where the number and type of bonds are conserved, can be used in computational models to assess the stabilization energy of the molecule. rsc.org This approach provides a quantitative measure of the thermodynamic stability of the 2-Azetidinone, 1-butyl-3-methylene- system, taking into account factors like ring strain and conjugation.

Prediction of Reactivity and Elucidation of Reaction Pathways

A significant application of quantum chemical calculations is the prediction of a molecule's reactivity and the elucidation of its reaction mechanisms. By mapping the potential energy surface, computational chemists can identify the most favorable pathways for various chemical transformations. This includes predicting the regioselectivity and stereoselectivity of reactions involving the 2-Azetidinone, 1-butyl-3-methylene- core.

For example, in reactions such as cycloadditions or nucleophilic additions to the exocyclic double bond, computational models can predict which regioisomer or stereoisomer will be the major product. This is achieved by calculating the activation energies for the different possible reaction channels. The pathway with the lowest activation energy is generally the one that is kinetically favored.

Conceptual Density Functional Theory (CDFT) provides a framework for understanding and predicting chemical reactivity based on concepts like electronic chemical potential, hardness, and softness. nih.gov These reactivity indices, derived from quantum chemical calculations, can be used to rationalize the observed reactivity patterns of 2-Azetidinone, 1-butyl-3-methylene- towards different reagents. For instance, the global and local electrophilicity and nucleophilicity indices can pinpoint the reactive sites within the molecule and predict how it will interact with other species.

Conformational Analysis of the Azetidinone Ring and Substituents

The three-dimensional shape of a molecule plays a crucial role in determining its physical and chemical properties. Conformational analysis using molecular modeling techniques allows for the identification of the most stable conformations of 2-Azetidinone, 1-butyl-3-methylene-. This involves exploring the rotational energy barriers around single bonds, such as the bond connecting the butyl group to the nitrogen atom and the bonds within the butyl chain itself.

The planarity of the azetidinone ring is another important aspect that can be investigated computationally. While the β-lactam ring is generally considered to be nearly planar, slight puckering can occur. Quantum chemical calculations can determine the precise geometry of the ring and the energetic cost of deviations from planarity. This information is critical for understanding the strain within the ring and its influence on reactivity.

The orientation of the substituents, namely the n-butyl group at the N1 position and the methylene group at the C3 position, relative to the azetidinone ring also has significant conformational implications. Computational studies can predict the preferred spatial arrangement of these groups, which can influence the molecule's interaction with other molecules, such as solvents or reactants in a chemical reaction.

Transition State Analysis in Mechanistic Studies

Understanding the mechanism of a chemical reaction requires the characterization of the transition state, which is the highest energy point along the reaction coordinate. Quantum chemical calculations are uniquely suited for this purpose, as transition states are transient species that cannot be directly observed experimentally. nih.govwisc.edunih.gov

For reactions involving 2-Azetidinone, 1-butyl-3-methylene-, such as its formation via a [2+2] cycloaddition or its subsequent functionalization, transition state theory combined with computational chemistry can provide detailed insights. wisc.edu By locating the transition state structure on the potential energy surface, researchers can determine the activation energy of the reaction, which is directly related to the reaction rate.

Furthermore, analysis of the vibrational frequencies of the transition state structure can confirm that it is indeed a true saddle point on the potential energy surface (characterized by one imaginary frequency). The geometry of the transition state reveals the arrangement of atoms at the point of maximum energy, providing a snapshot of the bond-breaking and bond-forming processes. This information is invaluable for understanding the factors that control the stereochemical outcome of a reaction. For instance, in a cycloaddition reaction, the geometry of the transition state can explain why a particular diastereomer is formed preferentially.

Spectroscopic Characterization Methodologies

Spectroscopic techniques are fundamental to the characterization of chemical compounds, providing detailed information about their structure and connectivity. While a full discussion of all spectroscopic methods is beyond the scope of this section, the application of Nuclear Magnetic Resonance (NMR) spectroscopy is particularly crucial for the structural elucidation and stereochemical assignment of molecules like 2-Azetidinone, 1-butyl-3-methylene-.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. nih.govslideshare.netresearchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, the connectivity between atoms, and the spatial relationships between them.

Advanced NMR techniques, such as two-dimensional (2D) NMR, are indispensable for unambiguous structural assignment. slideshare.netresearchgate.net Experiments like COSY (Correlation Spectroscopy) reveal proton-proton coupling networks, allowing for the tracing of the connectivity within the butyl chain and the azetidinone ring. slideshare.net HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) experiments correlate directly bonded protons and carbons, while HMBC (Heteronuclear Multiple Bond Correlation) experiments show longer-range couplings between protons and carbons, which is crucial for piecing together the entire molecular structure. For instance, an HMBC correlation between the protons of the methylene group and the carbonyl carbon would confirm their proximity in the molecule.

The stereochemistry of substituents on the azetidinone ring can also be determined using NMR. The magnitude of the coupling constants (J-values) between protons on the ring can provide information about their dihedral angles and thus their relative orientation (cis or trans). Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to identify protons that are close to each other in space, even if they are not directly bonded. This is particularly useful for establishing the stereochemistry at chiral centers and the geometry around double bonds.

Infrared (IR) Spectroscopy for Functional Group Identification and Ring Strain Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule and to assess the degree of ring strain. In the study of 2-azetidinone, 1-butyl-3-methylene-, IR spectroscopy provides crucial insights into its molecular structure, particularly the highly strained β-lactam ring and the exocyclic double bond.

The most characteristic absorption band in the IR spectrum of a β-lactam is the carbonyl (C=O) stretching vibration. pressbooks.pub Due to the significant ring strain in the four-membered azetidinone ring, this band appears at an unusually high frequency compared to the C=O stretch in acyclic amides (typically 1650-1680 cm⁻¹) or larger lactams. For strained β-lactams, this absorption is typically observed in the range of 1730–1785 cm⁻¹. This high-frequency absorption is a direct consequence of the constrained bond angles within the ring, which leads to an increase in the force constant of the C=O bond. The presence of a strong absorption band in this region for 2-azetidinone, 1-butyl-3-methylene- would be a definitive indicator of the strained β-lactam nucleus.

Another key functional group that can be identified using IR spectroscopy is the exocyclic methylene (C=CH₂) group. This group gives rise to a characteristic C=C stretching vibration, which is expected to appear in the range of 1620–1680 cm⁻¹. ucla.edu Additionally, the sp² hybridized C-H bond of the methylene group will show a stretching vibration typically above 3000 cm⁻¹, in the range of 3010-3100 cm⁻¹. libretexts.org

The butyl group attached to the nitrogen atom will exhibit characteristic C-H stretching and bending vibrations. The sp³ C-H stretching vibrations of the methyl and methylene groups in the butyl chain are expected in the 2850–2960 cm⁻¹ region. libretexts.org Bending vibrations for these groups would appear in the fingerprint region (below 1500 cm⁻¹).

The following table summarizes the expected characteristic IR absorption bands for 2-azetidinone, 1-butyl-3-methylene-.

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) | Intensity |

| β-Lactam C=O | Stretch | 1730 - 1785 | Strong |

| Exocyclic C=C | Stretch | 1620 - 1680 | Variable |

| =C-H (vinyl) | Stretch | 3010 - 3100 | Medium |

| -C-H (alkane) | Stretch | 2850 - 2960 | Medium to Strong |

| C-N | Stretch | 1300 - 1400 | Medium |

Data in the table is based on typical values for the respective functional groups. pressbooks.pubucla.edulibretexts.org

Analysis of the precise positions and intensities of these bands in an experimental IR spectrum of 2-azetidinone, 1-butyl-3-methylene- would confirm the presence of these functional groups and provide a qualitative measure of the ring strain in the β-lactam system.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For 2-azetidinone, 1-butyl-3-methylene-, with a molecular formula of C₈H₁₃NO, the calculated exact mass is approximately 139.10 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 139.

The fragmentation of the molecular ion provides a "fingerprint" that can help to elucidate the structure of the molecule. The fragmentation of β-lactams is well-documented and often involves cleavage of the strained four-membered ring. nih.gov For 2-azetidinone, 1-butyl-3-methylene-, several key fragmentation pathways can be predicted.

A characteristic fragmentation for β-lactams is the cleavage of the ring into two fragments. nih.gov One common pathway involves the breaking of the N1-C2 and C3-C4 bonds, which for this molecule could lead to the formation of butyl isocyanate (C₄H₉NCO) and allene (B1206475) (C₃H₄). Another possible ring cleavage could occur at the C2-C3 and N1-C4 bonds.

Alpha-cleavage, the breaking of a bond adjacent to a functional group, is also a common fragmentation pattern. libretexts.org Cleavage of the bond between the nitrogen and the butyl group (alpha-cleavage to the nitrogen) could result in the loss of a butyl radical (•C₄H₉), leading to a fragment ion at m/z 82. Alternatively, loss of a butene molecule (C₄H₈) via a rearrangement process could lead to a fragment at m/z 83.

The exocyclic methylene group can also influence the fragmentation. Loss of a methyl radical (•CH₃) is less likely from the methylene group itself but could occur from the butyl chain. Cleavage of the butyl chain is expected, leading to a series of peaks separated by 14 mass units (CH₂). libretexts.org A prominent peak at m/z 57 would correspond to the butyl cation ([C₄H₉]⁺).

A plausible fragmentation pattern for 2-azetidinone, 1-butyl-3-methylene- is summarized in the table below.

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

| 139 | [C₈H₁₃NO]⁺ | Molecular Ion (M⁺) |

| 83 | [C₄H₅NO]⁺ | Loss of butene (C₄H₈) |

| 82 | [C₄H₄NO]⁺ | Loss of butyl radical (•C₄H₉) |

| 57 | [C₄H₉]⁺ | Butyl cation |

| 56 | [C₃H₄O]⁺ or [C₄H₈]⁺ | Ring cleavage products |

| 41 | [C₃H₅]⁺ | Allyl cation from butyl group fragmentation |

The fragmentation data is predicted based on general principles of mass spectrometry and known fragmentation of related compounds. nih.govlibretexts.orglibretexts.org

X-ray Crystallography for Solid-State Structure Determination and Diastereomeric Assignment

To date, no public records of the single-crystal X-ray structure of 2-azetidinone, 1-butyl-3-methylene- are available. However, if a suitable crystal could be grown, X-ray diffraction analysis would yield a wealth of structural data.

Key structural parameters that would be obtained include:

β-Lactam Ring Geometry: The analysis would confirm the planarity or puckering of the four-membered ring. The sum of the internal bond angles would provide a quantitative measure of the ring strain. Furthermore, the bond length of the amide bond within the lactam ring could be compared to that of acyclic amides to assess the degree of amide resonance, which is often inhibited in strained β-lactams.

Bond Lengths and Angles: Precise measurements of all bond lengths, including the C=O, C=C, and C-N bonds, would be obtained. These values could be compared with theoretical values from computational studies.

Conformation of the Butyl Group: The crystallographic data would reveal the preferred conformation of the N-butyl substituent in the solid state.

Intermolecular Interactions: The crystal packing would show how the molecules arrange themselves in the crystal lattice, revealing any significant intermolecular interactions such as hydrogen bonding (if present in a solvate) or van der Waals forces.

The table below lists the type of information that would be generated from an X-ray crystallographic study.

| Structural Parameter | Information Provided |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions and angles of the basic repeating unit of the crystal. |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates (x, y, z) | The precise position of each atom in the unit cell. |

| Bond Lengths (Å) | The distances between bonded atoms. |

| Bond Angles (°) | The angles between adjacent bonds. |

| Torsion Angles (°) | The dihedral angles that define the conformation of the molecule. |

Regarding diastereomeric assignment, the molecule 2-azetidinone, 1-butyl-3-methylene- is achiral and therefore does not have diastereomers. Thus, this aspect of crystallographic analysis is not applicable in this specific case. However, for substituted β-lactams with multiple chiral centers, X-ray crystallography is an indispensable tool for the unambiguous determination of the relative stereochemistry of the substituents.

Synthetic Utility of 2 Azetidinone, 1 Butyl 3 Methylene As a Building Block

Precursors for the Synthesis of other Nitrogen-Containing Heterocycles

The 3-methylene-2-azetidinone scaffold, including the N-butyl variant, is a valuable precursor for constructing more complex nitrogen-containing heterocycles. The high reactivity of the β-lactam ring, combined with the exocyclic methylene (B1212753) group, allows for various ring-opening, ring-expansion, and cycloaddition reactions.

Research has shown that the synthesis of α-methylene-β-lactams (3-methylene-2-azetidinones) has garnered significant attention as they serve as key intermediates. mdpi.commdpi-res.com One of the prominent methods for their synthesis is the Kinugasa reaction, a copper(I)-mediated cycloaddition between a nitrone and a terminal alkyne. researchgate.netthieme-connect.com This reaction provides a direct route to the core structure, which can then be elaborated upon. For instance, a one-pot Kinugasa reaction mediated by L-proline can yield 3-exomethylene β-lactams. thieme-connect.comthieme-connect.com

Once formed, the 2-azetidinone ring can undergo various transformations. The reduction of the lactam carbonyl group to a methylene group using reagents like diborane (B8814927) or lithium aluminium hydride converts the azetidin-2-one (B1220530) into the corresponding azetidine (B1206935), a saturated four-membered nitrogen heterocycle. acs.org Furthermore, the strained ring can be opened and re-closed to form larger heterocyclic systems. For example, reactions involving the cleavage of the N1-C2 or C2-C3 bonds can lead to the formation of five-membered rings like pyrrolidines or six-membered rings like piperidines, depending on the reaction conditions and the nature of the substituents. heteroletters.org The exomethylene group offers a handle for further reactions, such as Michael additions or cycloadditions, which can be used to build fused heterocyclic systems.

| Starting Material Class | Reaction Type | Reagents/Conditions | Resulting Heterocycle Class | Reference |

|---|---|---|---|---|

| N-substituted 3-methylene-2-azetidinone | Lactam Reduction | Diborane (B₂H₆) or LiAlH₄ | N-substituted Azetidine | acs.org |

| Nitrone and Propargyl Alcohol | One-Pot Kinugasa Reaction | CuI, L-proline, DMSO | 3-Exomethylene-2-azetidinone | thieme-connect.com |

| 3-Methylene-2-azetidinone | Radical Addition/Cyclization | Radical Initiator, Alkene | Fused Bicyclic Systems | acs.orgresearchgate.net |

Intermediates for the Preparation of β-Amino Alcohols and β-Amino Acids

The 1-butyl-3-methylene-2-azetidinone structure is an excellent intermediate for the synthesis of β-amino acids and β-amino alcohols, which are crucial components of many biologically active molecules, including peptides and pharmaceuticals.

The synthesis of β-amino acids can be achieved through the hydrolytic ring-opening of the β-lactam ring. Under either acidic or basic conditions, the amide bond within the azetidinone is cleaved, yielding a β-amino acid. The substituents on the ring dictate the structure of the resulting amino acid. For 1-butyl-3-methylene-2-azetidinone, this would result in N-butyl-β-amino acid derivatives. The exocyclic methylene group can be preserved or functionalized prior to ring-opening to create a wider variety of β-amino acid structures. General methods for the cyclization of β-amino acids to form β-lactams are well-established, and the reverse reaction is a fundamental transformation of this heterocyclic system. acs.org

To prepare β-amino alcohols, a two-step process is typically envisioned. First, the exocyclic double bond can be subjected to hydroboration-oxidation or dihydroxylation to introduce a primary or vicinal diol functionality at the C3 position. Subsequent reduction of the lactam carbonyl group would then yield the corresponding β-amino alcohol. Alternatively, direct reduction of the carbonyl group of the β-lactam, followed by functionalization of the methylene group, can also lead to these valuable synthons.

| Target Molecule | Synthetic Step | General Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| β-Amino Acid | Lactam Hydrolysis | H₃O⁺ or NaOH(aq) | N-Butyl-β-amino acid | acs.org |

| β-Amino Alcohol | 1. Dihydroxylation of exomethylene | OsO₄, NMO | 3-(dihydroxymethyl)-azetidin-2-one | Generic Method |

| 2. Lactam Reduction | LiAlH₄ | N-Butyl-β-amino alcohol derivative | acs.org |

Incorporation into Complex Molecular Architectures and Scaffolds

The 3-methylene-2-azetidinone core is a powerful scaffold for building complex molecular architectures. Its rigid, four-membered ring structure provides a defined stereochemical platform, while its functional groups—the N-substituent, the reactive methylene group, the lactam carbonyl, and the C4 position—offer multiple points for diversification.

The exocyclic double bond is particularly useful for extending the molecular framework. It can participate in a variety of carbon-carbon bond-forming reactions, including:

Michael Additions: Nucleophiles can add to the β-position of the exomethylene group, allowing for the introduction of a wide range of substituents.

Heck and Suzuki Couplings: If converted to a vinyl halide or triflate, the double bond can be used in palladium-catalyzed cross-coupling reactions to attach aryl or vinyl groups.

Diels-Alder Reactions: The exomethylene group can act as a dienophile, reacting with dienes to form complex, fused six-membered ring systems.

Radical Additions: Photoinduced radical additions across the double bond can be used to introduce complex alkyl groups with high diastereoselectivity. acs.orgresearchgate.net

These reactions, combined with modifications at other positions of the ring, enable the incorporation of the azetidinone core into larger, polycyclic, and spirocyclic frameworks, which are often found in natural products and pharmaceutically active compounds.

Role in Diversity-Oriented Synthesis (DOS) and Library Generation

Diversity-Oriented Synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening and drug discovery. ethernet.edu.et The 1-butyl-3-methylene-2-azetidinone scaffold is an ideal starting point for DOS due to its multiple, orthogonally reactive functional groups.

A DOS strategy starting with this compound could involve:

Appendage Diversity: The C4 position of the β-lactam ring can be functionalized through various means, often established during the initial synthesis (e.g., via the Kinugasa reaction with substituted nitrones). thieme-connect.com The N-butyl group itself is one point of diversity.

Functional Group Diversity: The exocyclic methylene group can be transformed into a variety of other functional groups, such as epoxides, diols, or cyclopropanes. The lactam carbonyl can be converted to a thione or reduced to an amine.

Stereochemical Diversity: Reactions at the C3 and C4 positions can be controlled to generate different stereoisomers, adding to the library's complexity.

Scaffold Diversity: As described previously, the core can be used to generate a range of different heterocyclic scaffolds through ring-opening, expansion, or annulation reactions.

By systematically applying a range of reactions to the different functional handles of the 1-butyl-3-methylene-2-azetidinone core, a large and diverse library of compounds can be rapidly generated from a single, readily accessible starting material. This makes it a valuable tool in the search for new bioactive molecules.

Future Directions and Advanced Research in 2 Azetidinone Chemistry

Development of Novel and Highly Stereoselective Synthetic Methods for Substituted Azetidinones

The quest for biologically active molecules necessitates precise control over their three-dimensional structure. In azetidinone chemistry, this translates to the development of highly stereoselective synthetic methods. Future research is focused on refining existing methods and discovering new catalytic systems that can deliver enantiomerically pure substituted β-lactams.

The Staudinger [2+2] ketene-imine cycloaddition remains a primary tool for constructing the azetidinone ring. researchgate.netnih.gov However, controlling the stereochemistry, particularly for 3,4-disubstituted azetidinones, can be complex. mdpi.com Advanced research aims to overcome this by using chiral auxiliaries, enantiopure starting materials, or asymmetric catalysis. mdpi.comacs.org For instance, microwave-promoted cycloaddition of ketenes derived from naturally occurring chiral molecules like (+)-car-3-ene with imines has been shown to produce optically active trans-azetidinones with high stereoselectivity. mdpi.com

Beyond the Staudinger reaction, other cycloaddition strategies are being explored. The Kinugasa reaction, involving the copper-catalyzed reaction of nitrones with terminal alkynes, offers another pathway to β-lactams. mdpi.com Asymmetric variations of this reaction are a key area of development. mdpi.com Furthermore, gold-catalyzed intermolecular oxidation of N-propargylsulfonamides provides a flexible and stereoselective route to chiral azetidin-3-ones, which can be precursors to other substituted azetidinones. nih.gov

The synthesis of the 3-methylene-2-azetidinone core, as seen in the target compound, often involves specialized methods. One established route is the Rh-catalyzed carbene insertion into the N-H bond of a diazoketone, followed by a stereoselective Wittig reaction to install the exocyclic methylene (B1212753) group. acs.org The development of new catalysts for such transformations that improve yield and stereoselectivity is a significant research avenue.

Table 1: Comparison of Stereoselective Synthetic Methods for Azetidinones

| Method | Description | Key Features & Future Directions |

|---|---|---|